![molecular formula C7H5NOS B1282128 Thieno[2,3-c]pyridin-4-ol CAS No. 73224-08-5](/img/structure/B1282128.png)
Thieno[2,3-c]pyridin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic approaches have been explored for the preparation of thieno[2,3-c]pyridin-4-ol derivatives. Notably, 3-amino-4-cyano-2-thiophenecarboxamides have been used as versatile synthons. These compounds serve as precursors for the synthesis of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The synthetic routes involve cyclization reactions, condensations, and cyclodehydration steps.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Kinase Inhibition
Thieno[2,3-c]pyridin-4-ol derivatives have been explored as potential kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development, particularly in cancer therapy . The thieno[2,3-c]pyridin-4-ol scaffold can mimic ATP, the energy currency of the cell, and inhibit kinase activity by binding to the ATP pocket of the enzyme .
Biological Studies: Anti-inflammatory Agents
Thieno[2,3-c]pyridin-4-ol and its analogs have shown promise as anti-inflammatory agents. They can modulate the body’s inflammatory response, which is beneficial in treating diseases where inflammation is a key factor, such as arthritis and asthma .
Wirkmechanismus
Target of Action
Thieno[2,3-c]pyridin-4-ol derivatives have been identified as inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
The thieno[2,3-c]pyridin-4-ol derivatives interact with the hinge region of their kinase targets. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the kinase activity of GRK2, thereby modulating the function of GPCRs.
Biochemical Pathways
The inhibition of GRK2 by thieno[2,3-c]pyridin-4-ol derivatives affects the G protein-coupled receptor signaling pathways . GRK2 is known to phosphorylate activated GPCRs, leading to the recruitment of arrestin proteins that desensitize the receptors and terminate the signaling . Therefore, the inhibition of GRK2 can potentially enhance GPCR signaling.
Result of Action
The inhibition of GRK2 by thieno[2,3-c]pyridin-4-ol derivatives can potentially lead to enhanced GPCR signaling. This could result in various molecular and cellular effects, depending on the specific GPCR pathway involved. For instance, enhanced signaling through certain GPCRs could potentially lead to anti-inflammatory effects .
Eigenschaften
IUPAC Name |
thieno[2,3-c]pyridin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-3-8-4-7-5(6)1-2-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAVWFDMNHLUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515365 | |
| Record name | Thieno[2,3-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-c]pyridin-4-ol | |
CAS RN |
73224-08-5 | |
| Record name | Thieno[2,3-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

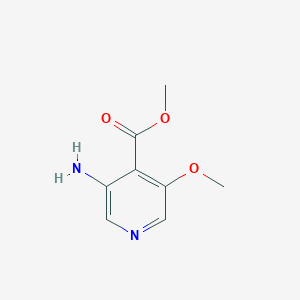
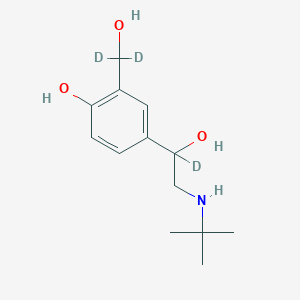
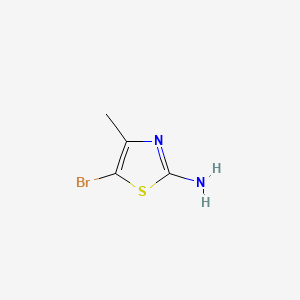
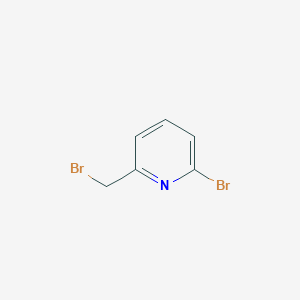
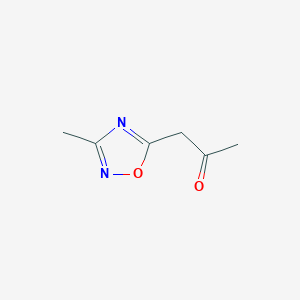
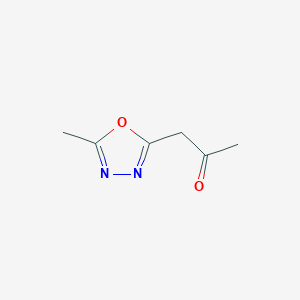
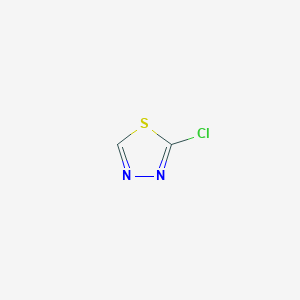
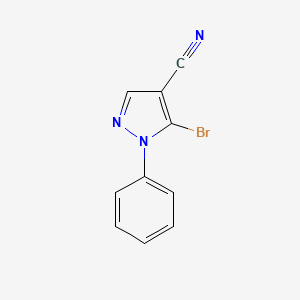

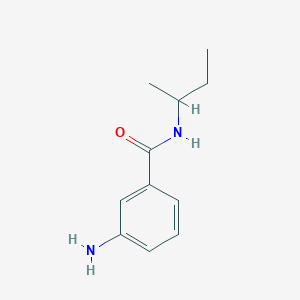
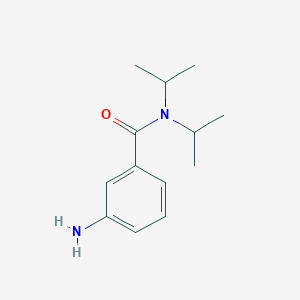

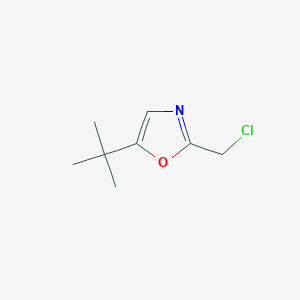
![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)